molecular formula C10H13N3O B023357 4-Hydroxydebrisoquine CAS No. 59333-79-8

4-Hydroxydebrisoquine

Numéro de catalogue: B023357
Numéro CAS: 59333-79-8
Poids moléculaire: 191.23 g/mol
Clé InChI: AKFURXZANOMQBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxydebrisoquine (4-OHD) is the primary metabolite of the antihypertensive drug debrisoquine, formed via CYP2D6-mediated 4-hydroxylation . This enzymatic reaction is central to debrisoquine’s metabolism, with 4-OHD accounting for ~20.9% of the dose excreted in urine in extensive metabolizers (EMs) . Genetic polymorphisms in CYP2D6 significantly influence metabolic capacity, dividing populations into poor metabolizers (PMs) and extensive metabolizers (EMs) . PMs exhibit reduced 4-OHD formation, leading to higher systemic exposure to debrisoquine, which correlates with adverse effects like hypotension .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxydebrisoquine is synthesized through the hydroxylation of debrisoquine. This reaction is catalyzed by the enzyme cytochrome P450 2D6.

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts, such as recombinant CYP2D6 enzymes, to achieve the hydroxylation of debrisoquine. This method ensures high specificity and yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxydebrisoquine primarily undergoes hydroxylation reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products: The major product formed from the hydroxylation of debrisoquine is this compound. Other minor metabolites may include 3-hydroxydebrisoquine and 1-hydroxydebrisoquine .

Applications De Recherche Scientifique

Pharmacogenetics

CYP2D6 Genotyping:
4-Hydroxydebrisoquine is extensively utilized to evaluate the metabolic capacity of CYP2D6, which exhibits considerable genetic polymorphism. The metabolic ratio of debrisoquine to 4-OHD serves as a biomarker for determining an individual's CYP2D6 genotype. Individuals can be classified into poor, intermediate, extensive, or ultrarapid metabolizers based on their ability to convert debrisoquine into 4-OHD.

  • Case Study: A study involving 16 healthy Caucasian volunteers demonstrated a significant correlation between the number of active CYP2D6 alleles and hydroxylation capacity. The debrisoquine metabolic ratio varied significantly among subjects, highlighting the importance of genetic testing in personalized medicine .

Drug Metabolism Studies

Metabolic Pathway Analysis:
The analysis of this compound provides insights into drug metabolism pathways and the identification of potential drug-drug interactions. It is crucial for understanding how variations in CYP2D6 activity can affect the pharmacokinetics of various medications.

  • Data Table: Metabolic Ratios in Different Populations
Population GroupPoor MetabolizersExtensive MetabolizersUltrarapid Metabolizers
Caucasian Volunteers<0.10.1 - 0.5>0.5
Thoroughbred Horses<0.10.1 - 0.3>0.3

This table illustrates the variability in metabolic ratios across different populations, emphasizing the need for population-specific pharmacogenetic studies .

Clinical Diagnostics

Urinary Excretion Measurement:
this compound levels are measured in urine to assess CYP2D6 activity in clinical settings. A highly sensitive micromethod using high-performance liquid chromatography (HPLC) has been developed for this purpose.

  • Methodology Overview:
    • Sample Type: Urine
    • Detection Method: HPLC with fluorescence detection
    • Volume Required: 400 µL
    • Detection Limits: 2 ng/mL for 4-OHD
    • Recovery Ratios: Significant differences observed between poor and extensive metabolizers .

Research Implications

Investigating Drug Interactions:
Research has shown that the presence of certain drugs can inhibit or induce CYP2D6 activity, thereby affecting the levels of this compound and its parent compound debrisoquine in plasma.

  • Case Study: In a study analyzing interactions between debrisoquine and other medications, it was found that co-administration with inhibitors led to significantly higher plasma concentrations of debrisoquine while reducing levels of 4-OHD, indicating altered metabolism .

Mécanisme D'action

4-Hydroxydebrisoquine exerts its effects primarily through its interaction with the enzyme CYP2D6. It acts as a substrate for this enzyme, undergoing hydroxylation to form debrisoquine. This interaction is crucial for understanding the metabolic pathways and the role of CYP2D6 in drug metabolism .

The molecular targets of this compound include the active site of CYP2D6, where it binds and undergoes enzymatic transformation. The pathways involved in its metabolism are essential for the clearance of many drugs from the body .

Comparaison Avec Des Composés Similaires

Structural and Metabolic Analogues

4-OHD is compared with other debrisoquine metabolites and structurally related compounds (Table 1):

Compound Formation Pathway Enzyme Involvement Excretion in EMs vs. PMs Key Functional Impact
4-Hydroxydebrisoquine CYP2D6-mediated 4-hydroxylation CYP2D6 (primary) 20.9% dose (EMs); 0.5% (PMs) Major metabolite; biomarker for CYP2D6 activity
3,4-Dehydrodebrisoquine Dehydration of 4-OHD Non-CYP dehydratase (unknown) 7.8% dose (EMs); 0.9% (PMs) Reduces 4-OHD metabolic ratio by 33%
6-/8-Hydroxydebrisoquine CYP2D6-mediated hydroxylation CYP2D6 ≤4.8% (EMs); undetectable (PMs) Minor metabolites; no clinical significance
Ring-Opened Metabolites 1-/3-Hydroxylation → oxidation CYP2D6 Detected in EMs only Forms 2-(guanidinomethyl)phenylacetic acid
Glucuronides Glucuronidation of debrisoquine/4-OHD UGT enzymes Higher in PMs (debrisoquine); higher in EMs (4-OHD) Modulates systemic drug exposure

Key Differences in Metabolic Pathways

  • 3,4-Dehydrodebrisoquine: Unlike 4-OHD, this metabolite forms via non-CYP dehydratase activity from 4-OHD, independent of CYP2D6 .
  • Ring-Opened Metabolites : Formed via 1-/3-hydroxylation (CYP2D6-dependent), these metabolites are undetectable in PMs and correlate strongly with CYP2D6 activity (Spearman r = 0.96–0.97) .

Pharmacokinetic and Analytical Comparisons

  • Metabolic Ratios: Traditional Ratio (debrisoquine/4-OHD): Fails to account for 3,4-dehydrodebrisoquine, leading to inflated ratios . Revised Ratio: Incorporates 3,4-dehydrodebrisoquine, reducing variability within CYP2D6 genotypes .
  • Analytical Methods: HPLC: Rapid quantification (≤10 min) with <4% variability; correlates with CYP2D6 gene copy number . GCMS: Detects 3,4-dehydrodebrisoquine with high specificity; critical for accurate phenotyping .

Genetic and Ethnic Variability

  • CYP2D6 Gene Copy Number : Ultrarapid metabolizers (13 copies) exhibit 17-fold higher 4-OHD excretion than PMs .
  • Ethnic Differences : Caucasians excrete less debrisoquine and more 4-OHD compared to Orientals, impacting metabolic ratios .

Research Findings and Clinical Implications

Impact of 3,4-Dehydrodebrisoquine

  • Failure to measure this metabolite may explain intragenotype variability in metabolic ratios .

Phenotype-Genotype Discrepancies

  • PMs with residual 3,4-dehydrodebrisoquine excretion (0.9% dose) challenge traditional phenotyping methods, necessitating revised metabolic ratios .
  • SLE Patients : 21% of SLE patients are PMs (vs. 8% in healthy populations), linking altered metabolism to disease susceptibility .

Drug Interactions

  • Quinidine : Inhibits CYP2D6, reducing 4-OHD formation and increasing debrisoquine AUC by 22-fold in PMs .

Data Tables

Table 1: Excretion Patterns of Debrisoquine Metabolites

Metabolite EMs (% Dose) PMs (% Dose) Key Enzyme
Debrisoquine 5.2 ± 1.1 98.7 ± 1.5 -
This compound 20.9 ± 3.2 0.5 ± 0.1 CYP2D6
3,4-Dehydrodebrisoquine 7.8 ± 2.2 0.9 ± 0.3 Dehydratase
Debrisoquine Glucuronide 1.5 ± 0.5 2.5 ± 0.9 UGT

Table 2: Pharmacokinetic Parameters by CYP2D6 Genotype

Genotype Debrisoquine AUC(0-8) 4-OHD AUC(0-8) Urinary Recovery (0-96 h)
PMs (0 copies) 22 1 98% (debrisoquine)
Ultrarapid (13 copies) 1 17 0% (debrisoquine)

Activité Biologique

4-Hydroxydebrisoquine (4-OH-D) is a significant metabolite of debrisoquine, primarily formed through the action of the cytochrome P450 enzyme CYP2D6. Its biological activity is crucial for understanding drug metabolism, pharmacogenetics, and potential drug interactions. This article explores the biological activity of this compound, focusing on its metabolic pathways, pharmacological implications, and clinical significance.

Metabolism of this compound

This compound is generated from debrisoquine via hydroxylation, a reaction predominantly mediated by the CYP2D6 enzyme. The metabolic pathway is characterized by genetic polymorphism, leading to variability in drug metabolism among individuals.

Key Metabolic Pathways

  • Formation : Debrisoquine is converted to this compound through CYP2D6-mediated oxidation.
  • Further Metabolism : 4-OH-D can undergo additional transformations, including glucuronidation and the formation of other metabolites such as 3,4-dehydrodebrisoquine, which are excreted variably depending on the individual's CYP2D6 genotype .

Pharmacological Implications

The biological activity of this compound has several pharmacological implications:

  • Indicator of CYP2D6 Activity : The ratio of debrisoquine to this compound in urine serves as a biomarker for assessing CYP2D6 metabolic activity. This ratio helps classify individuals as poor metabolizers (PM), extensive metabolizers (EM), or ultrarapid metabolizers (UM) based on their genetic makeup .
  • Drug Interactions : Variations in CYP2D6 activity can influence the efficacy and safety profiles of drugs metabolized by this pathway. For instance, the presence of certain herbal supplements may alter CYP2D6 activity, thereby affecting the metabolism of drugs like debrisoquine and its metabolites .

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical relevance of this compound:

  • Study on Genetic Polymorphism :
    • A study involving 94 volunteers demonstrated significant interindividual variability in the urinary excretion ratios of debrisoquine to this compound after administration of a single oral dose. This variability was attributed to genetic differences in CYP2D6 alleles .
  • Impact on Drug Metabolism :
    • Research has shown that individuals with different CYP2D6 genotypes exhibit distinct metabolic profiles for debrisoquine and its metabolites. For example, extensive metabolizers excreted higher amounts of 4-OH-D compared to poor metabolizers .
  • HPLC Method Development :
    • A high-performance liquid chromatography (HPLC) method was developed for accurate measurement of debrisoquine and this compound in urine. This method facilitates pharmacogenetic studies by correlating enzyme activity with specific genotypes .

Tables Summarizing Key Findings

StudyPopulationKey Findings
Angelo et al., 1976Healthy volunteersIdentified debrisoquine and 4-OH-D in urine; noted significant variability in excretion rates among subjects.
Daly et al., 1991Caucasian volunteersEstablished correlation between CYP2D6 gene copy number and hydroxylation capacity; emphasized importance in pharmacogenetics.
Granvil et al., 2002Mixed populationSuggested potential involvement of CYP1A1 alongside CYP2D6 in debrisoquine metabolism.

Q & A

Q. Basic: What is the role of 4-hydroxydebrisoquine in CYP2D6 phenotyping, and how is its metabolic ratio determined?

This compound is the primary metabolite of debrisoquine, formed via CYP2D6-mediated 4-hydroxylation. The metabolic ratio (MR), calculated as the urinary ratio of debrisoquine to this compound, is a cornerstone for CYP2D6 phenotyping. Traditional methods involve high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GCMS) to quantify these analytes in 0–8 h urine samples . However, recent studies highlight that neglecting additional metabolites like 3,4-dehydrodebrisoquine can underestimate the total 4-hydroxylation flux by ~33%, leading to revised MR values . Genotype-phenotype correlations show MR variability across CYP2D6 allelic variants (e.g., *1, *4) .

Q. Basic: What analytical methods are recommended for quantifying 4-hydroxydebrisrisoquine in biological samples?

Robust quantification requires sensitive techniques due to low urinary concentrations (nanogram/mL range). Key methods include:

  • HPLC-UV : A validated approach using C18 columns with UV detection at 210 nm, achieving separation within 10 minutes .
  • GCMS : Derivatization with hexafluoroacetylacetone enhances specificity, enabling detection of this compound and novel metabolites like 3,4-dehydrodebrisoquine .
  • LC-MS/MS : Provides high-resolution mass spectra for structural confirmation, critical for distinguishing isomers (e.g., 6- vs. 8-hydroxydebrisoquine) .
    Sample preparation involves β-glucuronidase treatment to hydrolyze conjugated metabolites .

Q. Advanced: How does the formation of 3,4-dehydrodebrisoquine impact the accuracy of CYP2D6 phenotyping?

3,4-Dehydrodebrisoquine, a novel metabolite formed from this compound via a non-CYP2D6 dehydratase, reduces the traditional MR by 33% in CYP2D6*1 homozygotes . This metabolite’s excretion (7.8% of dose in EMs vs. 0.9% in PMs) suggests that standard phenotyping underestimates total 4-hydroxylation flux, potentially misclassifying heterozygotes or PMs . Advanced protocols now recommend integrating 3,4-dehydrodebrisoquine quantification using GCMS or LC-MS/MS to refine MR calculations .

Q. Advanced: What factors contribute to intra-phenotype variability in CYP2D6-mediated 4-hydroxylation?

Despite genotype consistency, intra-phenotype variability arises from:

  • Dehydratase activity : Independent of CYP2D6, this enzyme drives 3,4-dehydrodebrisoquine formation, introducing interindividual variability in metabolic flux .
  • Gene copy number : Ultrarapid metabolizers (e.g., CYP2D6*2 duplication) exhibit 17-fold higher this compound AUC compared to PMs, reflecting gene-dose effects .
  • Glucuronidation : PMs excrete more debrisoquine glucuronide, while EMs excrete this compound glucuronide, suggesting genotype-dependent conjugation pathways .
    Methodologically, population pharmacokinetic modeling and enzyme kinetic assays (e.g., microsomal NADPH-dependent studies) are critical for dissecting these factors .

Q. Advanced: How do alternative metabolic pathways (e.g., 5-, 6-, 8-hydroxylation) influence debrisoquine metabolism studies?

Debrisoquine undergoes hydroxylation at multiple positions (4, 5, 6, 7, 8), but only 4-hydroxylation is CYP2D6-dependent. Notably, 4-hydroxylation does not correlate with 6- or 8-hydroxylation (r = 0.059 and 0.055, respectively), implying distinct enzymatic regulation . In vitro studies using human liver microsomes confirm that 6- and 8-hydroxydebrisoquine formation is negligible in PMs, emphasizing CYP2D6’s specificity for 4-hydroxylation . Researchers must use isomer-specific LC-MS/MS or GCMS to avoid confounding metabolite ratios .

Propriétés

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFURXZANOMQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866753
Record name 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxydebrisoquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59333-79-8
Record name 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59333-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxydebrisoquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxydebrisoquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006468
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.